molecular formula C22H31BSi2 B14266174 [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) CAS No. 176704-54-4

[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)

Cat. No.: B14266174
CAS No.: 176704-54-4
M. Wt: 362.5 g/mol
InChI Key: OXYOLESMZYJECJ-UHFFFAOYSA-N
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Description

[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique structure combining phenylborane, cyclopentadiene, and trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) typically involves the Diels-Alder reaction, a well-known method for forming six-membered rings. The reaction involves cyclopentadiene and phenylborane as the diene and dienophile, respectively. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the borane group to a borohydride.

    Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.

Scientific Research Applications

[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:

Mechanism of Action

The mechanism by which [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its borane and cyclopentadiene groups with various molecular targets. The borane group can form stable complexes with Lewis bases, while the cyclopentadiene moiety can participate in cycloaddition reactions. These interactions facilitate the compound’s role in catalysis and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane): Unique due to its combination of borane, cyclopentadiene, and trimethylsilane groups.

    Cyclopentadienylborane: Lacks the trimethylsilane groups, making it less versatile in certain reactions.

    Trimethylsilylborane: Does not contain the cyclopentadiene moiety, limiting its applications in cycloaddition reactions.

Uniqueness

[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) stands out due to its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its unique structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

176704-54-4

Molecular Formula

C22H31BSi2

Molecular Weight

362.5 g/mol

IUPAC Name

trimethyl-[2-[phenyl-(5-trimethylsilylcyclopenta-1,3-dien-1-yl)boranyl]cyclopenta-2,4-dien-1-yl]silane

InChI

InChI=1S/C22H31BSi2/c1-24(2,3)21-16-10-14-19(21)23(18-12-8-7-9-13-18)20-15-11-17-22(20)25(4,5)6/h7-17,21-22H,1-6H3

InChI Key

OXYOLESMZYJECJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC2[Si](C)(C)C)C3=CC=CC3[Si](C)(C)C

Origin of Product

United States

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